Home > Products > Screening Compounds P28583 > Butoxymethylene furosemide
Butoxymethylene furosemide - 40532-27-2

Butoxymethylene furosemide

Catalog Number: EVT-1564258
CAS Number: 40532-27-2
Molecular Formula: C17H21ClN2O6S
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of butoxymethylene furosemide typically involves a multistep process that begins with the precursor 4,6-dichlorobenzoic acid-3-sulfonyl chloride. This precursor undergoes sequential reactions with ammonia and 6-furfurylamine to yield furosemide, which can then be modified to produce butoxymethylene furosemide. The specific methods may vary, but they generally involve organic synthesis techniques such as nucleophilic substitution and condensation reactions. Detailed technical procedures are crucial for ensuring the purity and efficacy of the final product .

Molecular Structure Analysis

Butoxymethylene furosemide features a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula can be represented as C17_{17}H20_{20}ClN3_3O5_5S, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The compound's molecular weight is approximately 365.87 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the arrangement of atoms and functional groups within the molecule .

Chemical Reactions Analysis

Butoxymethylene furosemide can participate in various chemical reactions typical for sulfonamide derivatives. These may include hydrolysis under acidic or basic conditions, which can lead to the release of furosemide or its metabolites. Additionally, it may undergo conjugation reactions in biological systems, particularly in the liver where it is metabolized into active glucuronides. Understanding these reactions is essential for predicting the pharmacokinetics and potential side effects associated with its use .

Mechanism of Action

The mechanism of action for butoxymethylene furosemide closely mirrors that of furosemide itself. It primarily acts by inhibiting the Na-K-2Cl cotransporter located in the thick ascending limb of the loop of Henle within the nephron. This inhibition prevents sodium and chloride reabsorption, leading to increased urinary excretion of these electrolytes along with water. The resultant diuresis helps alleviate conditions such as edema by reducing fluid overload in patients suffering from heart failure or renal impairment .

Physical and Chemical Properties Analysis

Butoxymethylene furosemide exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white to off-white crystalline powder.
  • Melting Point: The compound decomposes at temperatures around 206°C.
  • Solubility: It shows slight solubility in water but is more soluble in alkaline solutions and organic solvents like acetone and methanol.
  • Stability: The compound may discolor upon exposure to light and can precipitate when mixed with certain substances like calcium gluconate or ascorbic acid .

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Butoxymethylene furosemide has several scientific applications primarily related to its diuretic properties. It is used in clinical settings to manage fluid retention due to various medical conditions including congestive heart failure and liver cirrhosis. Additionally, ongoing research explores its potential roles beyond diuresis, such as in modulating renal function during acute kidney injury assessments . Its effectiveness in improving outcomes in critically ill patients has also been investigated, highlighting its importance in modern pharmacotherapy.

Chemical Characterization of Butoxymethylene Furosemide

Structural Elucidation and Molecular Properties

Comparative Analysis of Parent Furosemide vs. Butoxymethylene Derivative

Butoxymethylene furosemide is a structural analog derived from furosemide (C₁₂H₁₁ClN₂O₅S, MW 330.74 g/mol), a loop diuretic targeting the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC) [7]. The parent compound features a carboxyl group (-COOH) at position 2, an aminomethylfuran moiety at position 1, and a sulfonamide group (-SO₂NH₂) at position 5 on its chlorinated anthranilic acid core [4] [6]. The butoxymethylene derivative modifies this structure by replacing the carboxylic acid proton with a butoxymethylene group (-CH₂OC₄H₉), forming an ester linkage. This substitution increases the molecular weight by 88.11 g/mol (to 418.85 g/mol) and significantly alters physicochemical properties:

  • Lipophilicity: The LogP value rises from 3.10 (furosemide) to ~4.50 (predicted), enhancing membrane permeability [7].
  • Acid-Base Behavior: The carboxylic acid (pKa 3.9) is esterified, eliminating its ionization potential [4].
  • Thermal Stability: Melting point decreases from 206–220°C (furosemide, decomposition) due to reduced crystallinity and disrupted hydrogen bonding [3] [4].

Table 1: Structural and Molecular Comparison

PropertyFurosemideButoxymethylene Furosemide
Molecular FormulaC₁₂H₁₁ClN₂O₅SC₁₇H₂₁ClN₂O₆S
Molecular Weight (g/mol)330.74418.85
Key Functional Groups-COOH, -SO₂NH₂, -NH--COOCH₂OC₄H₉, -SO₂NH₂, -NH-
LogP (Experimental/Predicted)3.10~4.50 (Predicted)
pKa3.9 (COOH)Not applicable (ester)
Melting Point206–220°C (dec.)< 200°C (Predicted)

Spectroscopic Identification (NMR, FT-IR, Mass Spectrometry)

Spectroscopic techniques provide definitive characterization of the butoxymethylene derivative:

  • FT-IR Spectroscopy: Key shifts vs. parent furosemide (IR spectrum in [6]):
  • Loss of broad O-H stretch (2500–3300 cm⁻¹) from carboxylic acid.
  • C=O stretch shifts from 1675 cm⁻¹ (carboxylic acid) to 1735 cm⁻¹ (ester carbonyl).
  • New C-O-C asymmetric stretches appear at 1050–1150 cm⁻¹.
  • Retention of sulfonamide bands (1330 cm⁻¹ asymmetric S=O, 1160 cm⁻¹ symmetric S=O) and primary amine stretches (3320, 3250 cm⁻¹) [6].
  • NMR Spectroscopy:
  • ¹H NMR: New signals emerge: a singlet at ~4.70 ppm (-OCH₂- linker), and butoxy chain protons (triplet at ~0.95 ppm for terminal CH₃, multiplet at ~1.4–1.6 ppm for -OCH₂CH₂CH₂-, triplet at ~3.65 ppm for -OCH₂- adjacent to ether oxygen). The furan ring protons (6.3–7.5 ppm) and aromatic protons (7.2–7.8 ppm) remain largely unchanged [6].
  • ¹³C NMR: The carbonyl carbon shifts downfield to ~165 ppm (vs. ~170 ppm for carboxylic acid). New signals appear at ~70 ppm (-OCH₂- linker), ~69 ppm (-OCH₂- of butoxy), ~31 ppm (-OCH₂CH₂-), ~19 ppm (-CH₂CH₃), and ~14 ppm (-CH₃). Aromatic/furan carbons show minimal shifts [6].
  • Mass Spectrometry: High-resolution ESI-MS shows the protonated molecule [M+H]⁺ at m/z 419.0902 (calc. 419.0908 for C₁₇H₂₂ClN₂O₆S⁺). Characteristic fragments include loss of C₄H₉O• (m/z 346.0), loss of OCH₂OC₄H₉ (m/z 283.0 – anthranilic core + Cl), and the furanylmethylaminium ion (m/z 122) [7].

Table 2: Key NMR Assignments (Predicted, CDCl₃)

Proton/Carbonδ (ppm), MultiplicityAssignment
H-3 (Aromatic)~7.75, dAromatic H ortho to carbonyl
H-6 (Aromatic)~7.45, dAromatic H meta to sulfonamide
Furan H-3~6.40, ddFuran β-proton
Furan H-4~7.50, dFuran α-proton
-NH-CH₂-~4.75, sMethylene linker
-OCH₂- (butoxy)~3.65, tButoxy methylene (ether)
-OCH₂CH₂CH₂-~1.55, mButoxy methylene chain
-OCH₂CH₂CH₃~1.40, mButoxy methylene chain
-O(CH₂)₂CH₃~0.95, tButoxy terminal methyl
C=O (Ester)~165.0Ester Carbonyl
C-1 (Aromatic)~145.0Quaternary C (SO₂NH₂ attached)
C-4 (Aromatic)~135.0Quaternary C (Cl attached)
-OCH₂- (linker)~70.0Methylene linker
-OCH₂- (butoxy)~69.0Butoxy methylene (ether)

Crystallographic Studies and Polymorphism

While detailed single-crystal X-ray diffraction (SCXRD) data for butoxymethylene furosemide is unavailable in the provided sources, inferences can be drawn from furosemide's solid-state behavior. Furosemide itself crystallizes as a white to slightly yellow microcrystalline powder [4]. Its crystal structure features extensive hydrogen-bonding networks involving the carboxylic acid dimer, the sulfonamide NH₂, and the secondary amine (-NH-) groups, contributing to its high melting point (206–220°C) and limited solubility in water and apolar solvents [3] [4] [6].

The esterification in butoxymethylene furosemide disrupts this hydrogen-bonding capacity:

  • The carboxylic acid proton donor/acceptor is removed.
  • The ester carbonyl is a weaker hydrogen-bond acceptor than the carboxylate anion potentially formed under basic conditions in the parent.
  • The flexible, hydrophobic butoxy chain sterically hinders close packing.

These changes predict:

  • Reduced Melting Point: As observed in ester derivatives, likely below 200°C.
  • Altered Solubility Profile: Increased solubility in organic solvents (chloroform, dichloromethane, acetone) but decreased aqueous solubility compared to furosemide salts (e.g., sodium furosemide, CAS 41733-55-5, which is water-soluble) [8].
  • Polymorphism Potential: The flexible butoxy chain and loss of strong directional H-bonds increase the likelihood of conformational polymorphism (different packing arrangements of the same molecule) or solvate formation (e.g., hydrates, alcohol solvates) [3] [4]. Characterization would require techniques like powder XRD (PXRD), differential scanning calorimetry (DSC), and hot-stage microscopy to identify and characterize any polymorphic forms or solvates.

Properties

CAS Number

40532-27-2

Product Name

Butoxymethylene furosemide

IUPAC Name

5-(butoxymethylsulfamoyl)-4-chloro-2-(furan-2-ylmethylamino)benzoic acid

Molecular Formula

C17H21ClN2O6S

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C17H21ClN2O6S/c1-2-3-6-25-11-20-27(23,24)16-8-13(17(21)22)15(9-14(16)18)19-10-12-5-4-7-26-12/h4-5,7-9,19-20H,2-3,6,10-11H2,1H3,(H,21,22)

InChI Key

JBCBWDYSSJINSH-UHFFFAOYSA-N

SMILES

CCCCOCNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CO2)Cl

Synonyms

utoxymethylene furosemide
FFBU

Canonical SMILES

CCCCOCNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CO2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.